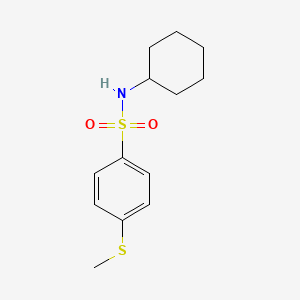![molecular formula C19H16N2OS B5801862 N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of such compounds often involves the use of versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides . These synthons are used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of “N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is complex, involving a fusion of a pyrrole ring to a pyridine . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2).Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
Thiophene derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of diseases and conditions characterized by inflammation.
Anti-Psychotic Properties
Some thiophene derivatives have been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
Thiophene derivatives have also been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of various heart rhythm disorders.
Anti-Anxiety Properties
Some thiophene derivatives have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
Thiophene derivatives have been found to have anti-fungal properties . This suggests potential applications in the treatment of various fungal infections.
Antioxidant Properties
Thiophene derivatives have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Anti-Cancer Properties
Thiophene derivatives have been found to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.
Wirkmechanismus
Target of Action
The primary targets of N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
The compound’s action results in the increased phosphorylation of downstream signaling molecules, such as TBK1 and IRF3 . This could potentially lead to the activation of immune responses and exhibit antitumor effects .
Zukünftige Richtungen
The future directions for “N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Thiophene derivatives have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, it could be of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-12-13-4-3-9-20-11-13)17-10-15-8-7-14-5-1-2-6-16(14)18(15)23-17/h1-6,9-11H,7-8,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQJEFEBFPZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)





![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)

